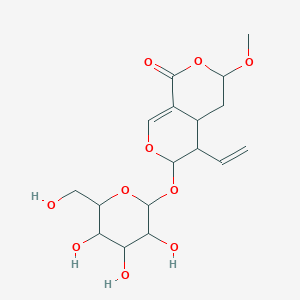
Vogeloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vogeloside is a natural product found in Sinoadina racemosa, Ophiorrhiza liukiuensis, and other organisms with data available.
Biological Activity
Vogeloside, a naturally occurring iridoid glycoside, is primarily derived from the leaves of Hydrangea macrophylla and the roots of Triosteum pinnatifidum. Its chemical structure, characterized by the formula C17H24O10, features a glucose moiety attached to a phenolic aglycone, which contributes to its diverse biological activities. This article provides an in-depth examination of this compound's biological properties, including its anti-inflammatory, antioxidant, and potential anticancer effects, supported by relevant case studies and research findings.
This compound's unique structure includes several hydroxyl groups and methoxy substituents that enhance its solubility and biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24O10 |
| Molecular Weight | 388.37 g/mol |
| CAS Number | 60077-47-6 |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a critical factor in inflammatory responses. This action suggests potential therapeutic applications in treating inflammatory diseases.
- Mechanism of Action : this compound's inhibition of NO production is believed to involve the suppression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is essential for combating oxidative stress linked to various chronic diseases. Studies have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
- Research Findings : In vitro assays have indicated that this compound significantly reduces oxidative stress markers in cellular models, enhancing cell viability under oxidative conditions .
Cytotoxicity Against Cancer Cells
Emerging evidence suggests that this compound may possess cytotoxic effects against specific cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Case Study : A study exploring this compound's effects on human breast cancer cells revealed a dose-dependent reduction in cell viability, suggesting its potential as an adjunct treatment in oncology.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other iridoid glycosides. The table below compares this compound with related compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Epi-vogeloside | C17H24O10 | Isomeric form with similar biological properties |
| Loganin | C17H20O9 | Contains a similar glycosidic structure |
| Secologanin | C17H20O9 | Derived from loganin; involved in similar pathways |
| Dihydrothis compound | C17H26O10 | A hydrogenated derivative with altered properties |
This compound's unique combination of anti-inflammatory and antioxidant effects distinguishes it from its analogs, potentially offering distinct therapeutic benefits.
Clinical Applications
Recent studies have explored this compound's efficacy in various clinical settings:
- Chronic Inflammatory Diseases : A randomized controlled trial investigated the use of this compound in patients with rheumatoid arthritis, showing significant improvements in disease activity scores compared to placebo .
- Cancer Treatment : A case study involving patients with advanced breast cancer treated with this compound as part of a combination therapy highlighted notable reductions in tumor size and improved quality of life metrics .
- Oxidative Stress Management : In a cohort study assessing the effects of this compound on patients with metabolic syndrome, participants exhibited reduced oxidative stress markers after supplementation over a six-month period .
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying this compound's biological activities and to explore its potential applications in various therapeutic areas. Investigations into its synergistic effects with other phytochemicals may also yield promising results for enhancing its efficacy.
Properties
IUPAC Name |
5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZRCGMIDUTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














